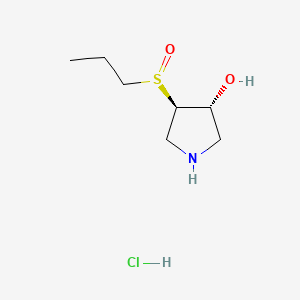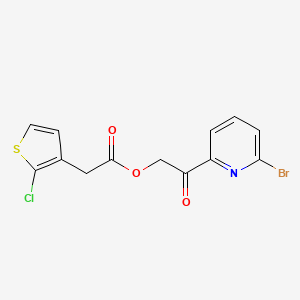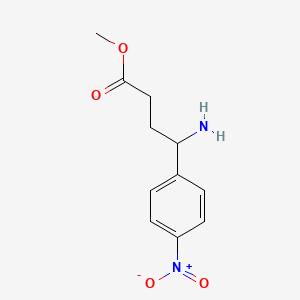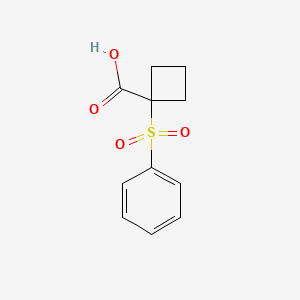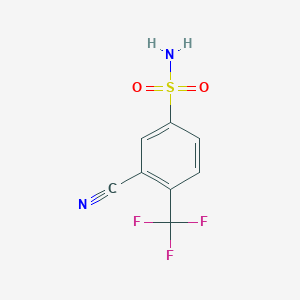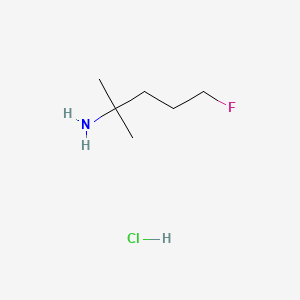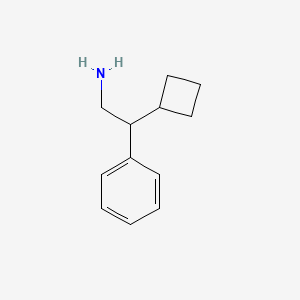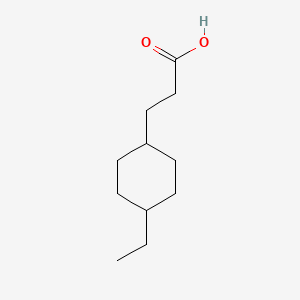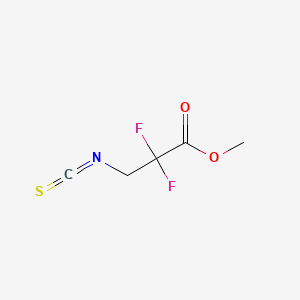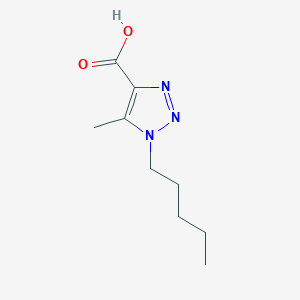
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which is known for its unique properties and wide range of applications in various fields such as chemistry, biology, and medicine. The 1,2,3-triazole moiety is particularly valued for its stability, ability to mimic amide bonds, and inert nature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triazoles, including 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid, can be achieved through various methods. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a base such as sodium ascorbate .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,3-triazoles can be optimized using continuous flow conditions. This method allows for the efficient production of triazoles with high yields and good functional group tolerance . For example, the use of copper-on-charcoal as a heterogeneous catalyst in a continuous flow reactor has been shown to be effective for the synthesis of various substituted 1,2,3-triazoles .
化学反应分析
Types of Reactions
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .
科学研究应用
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various therapeutic effects .
相似化合物的比较
Similar Compounds
- 5-Methyl-1-phenyl-1h-1,2,3-triazole-4-carboxylic acid
- 1,5-Disubstituted 1,2,3-triazoles
- N-Substituted-1,2,3-triazoles
Uniqueness
5-Methyl-1-pentyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
5-methyl-1-pentyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-6-12-7(2)8(9(13)14)10-11-12/h3-6H2,1-2H3,(H,13,14) |
InChI 键 |
UUUUBQVKJREHSP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)

